molecular formula C14H9Cl2FN2O B3847582 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide

3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide

Cat. No. B3847582
M. Wt: 311.1 g/mol
InChI Key: WFYRMWKAUQQEPY-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide, also known as DFHBI-1T, is a fluorescent probe molecule that has been widely used in scientific research. This compound has unique properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide involves the binding of the molecule to specific targets such as RNA molecules or proteins. Upon binding, 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide undergoes a conformational change that results in the emission of fluorescence. The fluorescence emission can be detected using fluorescence microscopy, allowing researchers to visualize the target molecule in real-time.
Biochemical and Physiological Effects
3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide has minimal biochemical and physiological effects on cells and tissues. The molecule is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the binding of 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide to specific targets may affect the function of these targets. Therefore, researchers must carefully design experiments to avoid any potential interference.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide has several advantages for lab experiments. The molecule is highly specific, allowing researchers to target specific RNA molecules or proteins. It is also non-toxic and does not interfere with normal cellular processes. Additionally, 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide emits strong fluorescence, making it easy to detect and visualize in live cells.
One limitation of 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide is that it requires a specific excitation wavelength for fluorescence emission. This may limit its use in certain experimental setups. Additionally, 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide is not suitable for long-term imaging experiments as it can photobleach over time.

Future Directions

There are several future directions for the use of 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide in scientific research. One potential application is in the study of RNA dynamics and localization in single cells. 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide could be used to monitor RNA transport and localization in real-time, providing insights into the regulation of gene expression.
Another future direction is the development of new variants of 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide with improved properties. For example, researchers could modify the molecule to emit fluorescence at longer wavelengths, allowing for deeper tissue imaging. Additionally, new variants could be designed to target specific RNA molecules or proteins with higher specificity and affinity.
Conclusion
3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide is a valuable tool for studying various biological processes in live cells. Its unique properties make it highly specific and non-toxic, allowing for accurate and reliable imaging experiments. While there are limitations to its use, 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide has significant potential for future research in the areas of RNA dynamics and protein-protein interactions.

Scientific Research Applications

3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide has been used in a wide range of scientific research applications. One of the most common uses of 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide is for the detection of RNA molecules in live cells. 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide binds specifically to RNA molecules and emits fluorescence upon binding. This allows researchers to visualize RNA molecules in real-time and study their dynamics and localization within cells.
3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide has also been used for the detection of protein-protein interactions. By attaching 3,4-dichloro-N'-(2-fluorobenzylidene)benzohydrazide to specific proteins, researchers can monitor protein-protein interactions in real-time using fluorescence microscopy. This technique has been used to study various biological processes such as protein folding, signaling pathways, and gene regulation.

properties

IUPAC Name

3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2O/c15-11-6-5-9(7-12(11)16)14(20)19-18-8-10-3-1-2-4-13(10)17/h1-8H,(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYRMWKAUQQEPY-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.